Sclerotiorin

説明

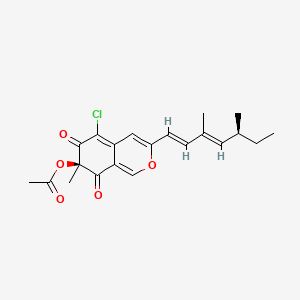

Sclerotiorin (C${21}$H${26}$O$_5$Cl) is a halogenated azaphilone pigment first isolated from Penicillium sclerotiorum . Its structure features a bicyclic pyran nucleus with a conjugated enone system (C1-C10-CO) and a chlorine substituent at C-5, critical for its bioactivity . Biosynthetically, this compound is derived from the acetate-malonate pathway, with decarboxylation steps contributing to its unique carbon skeleton .

This compound exhibits diverse biological activities:

- Anticancer: Induces apoptosis in colon cancer (HCT-116) via BAX activation and BCL-2 downregulation .

- Antimicrobial: Inhibits Bacillus spp. and fungi .

- Enzyme Inhibition: Targets aldose reductase, soybean lipoxygenase-1, and cholesterol ester transfer protein (CETP) .

- Antitubercular: Inhibits Mycobacterium tuberculosis PknG (IC$_{50}$ = 76.5 μM) .

特性

IUPAC Name |

[(7R)-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-7-methyl-6,8-dioxoisochromen-7-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClO5/c1-6-12(2)9-13(3)7-8-15-10-16-17(11-26-15)19(24)21(5,27-14(4)23)20(25)18(16)22/h7-12H,6H2,1-5H3/b8-7+,13-9+/t12-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWJLTKXURNHVHE-UPWXJBBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(=O)C2=CO1)(C)OC(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)/C=C(\C)/C=C/C1=CC2=C(C(=O)[C@](C(=O)C2=CO1)(C)OC(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101043739 | |

| Record name | Sclerotiorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

549-23-5 | |

| Record name | Sclerotiorin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=549-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sclerotiorin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sclerotiorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCLEROTIORIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BA54VZ8Z50 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

合成経路と反応条件: スクレロチオリンは、1段階反応で高収率(最大80%)で半合成できます。 これらの誘導体の構造は、広範な分光法と単結晶X線回折分析によって確立されています . 合成プロセスには、ジメチルスルホキシド(DMSO)と新鮮な海水を使用して希釈することが含まれます .

工業生産方法: スクレロチオリン生産の最適化は、振盪フラスコと攪拌槽バイオリアクターで応答表面法(RSM)を使用して達成できます。 生産プロセスには、Penicillium sclerotiorum培養抽出物の使用が含まれ、これは薄層クロマトグラフィー(TLC)とガスクロマトグラフィー質量分析法(GC-MS)を使用して分析され、スクレロチオリン生産の強化に関与する潜在的なシグナル分子が特定されます .

化学反応の分析

反応の種類: スクレロチオリンは、酸化、還元、置換などのさまざまな化学反応を受けます。 これは、フジツボBalanus amphitriteの幼虫の定着に対して強力な防汚活性を示します .

一般的な試薬と条件: スクレロチオリン誘導体の調製には、リン酸緩衝液中でライジング酵素とドリセラースなどの試薬を使用します . 反応条件には、通常、ジメチルスルホキシド(DMSO)と新鮮な海水を使用して希釈することが含まれます .

生成された主な生成物: スクレロチオリンの反応から生成された主な生成物には、防汚活性を示すスクレロチオラミン誘導体が含まれます .

4. 科学研究への応用

スクレロチオリンは、化学、生物学、医学、および産業における使用など、幅広い科学研究への応用があります。 それは、製薬、食品、農業、化粧品産業など、さまざまな産業における潜在的な役割について研究されてきました . スクレロチオリンは、リポキシゲナーゼ阻害、コレステロール値の低下、および抗がん特性を示します . それはまた、製薬および食品産業における潜在的な用途を示しています .

科学的研究の応用

Anticancer Properties

Cytotoxic Activity Against Cancer Cells

Sclerotiorin has demonstrated significant cytotoxic effects against several cancer cell lines. A study synthesized various derivatives of this compound and assessed their activity against human lung cancer (A549) and breast cancer (MDA-MB-435) cells. The results indicated that certain derivatives exhibited IC50 values as low as 6.39 μM, indicating potent anticancer activity .

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A549 (Lung) | 8.18 |

| Compound 3 | MDA-MB-435 (Breast) | 6.39 |

| Compound 7 | MDA-MB-435 (Breast) | 9.20 |

| Compound 13 | A549 (Lung) | 9.76 |

Mechanism of Action

The anticancer mechanism of this compound and its derivatives involves the disruption of mitochondrial membrane potential and induction of apoptosis through caspase-dependent pathways . Additionally, the structure-activity relationship analysis suggests that modifications to the this compound structure can enhance its cytotoxicity, particularly through interactions with tumor microenvironments .

Anti-inflammatory Effects

This compound has been identified as a moderate inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. In vitro studies showed that this compound exhibited an inhibition ratio of approximately 56.1%, which is comparable to established anti-inflammatory agents .

Table 2: COX-2 Inhibition Ratios

| Compound | Inhibition Ratio (%) |

|---|---|

| This compound | 56.1 |

| Compound 3 | 70.6 |

| Indomethacin | 78.9 |

This anti-inflammatory potential makes this compound a candidate for further investigation in inflammatory disease models.

Neuroprotective Properties

Recent research has explored the potential of this compound in treating neurodegenerative diseases such as Alzheimer's disease. This compound has been found to inhibit acetylcholinesterase activity non-competitively, which is crucial for improving cholinergic transmission in the brain .

Table 3: Acetylcholinesterase Inhibition by this compound

| Parameter | Value |

|---|---|

| Binding Mode | Non-competitive |

| Drug-likeliness Parameters | Met criteria |

These findings suggest that this compound could be developed into a therapeutic agent for Alzheimer's disease, given its stability and compliance with drug-likeness criteria.

Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Studies have shown that it can significantly reduce bacterial viability through mechanisms affecting cell membrane integrity .

Table 4: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 128 - 1028 μg/ml |

| Candida albicans | Notable inhibition observed |

This antimicrobial action highlights the potential use of this compound in developing new antibiotics or adjunct therapies for resistant infections.

作用機序

スクレロチオリンは、さまざまな分子標的と経路を通じてその効果を発揮します。 それは、アルドース還元酵素阻害剤であり、可逆的なリポキシゲナーゼ阻害剤です . 癌細胞では、スクレロチオリンはBAXの活性化とBCL-2のダウンレギュレーションを通じてアポトーシスを誘導し、さらに活性化された切断型カスパーゼ-3を引き起こし、癌細胞のアポトーシスを引き起こします . それはまた、プロゲステロン受容体、アルドース還元酵素、大豆リポキシゲナーゼ-1、およびgp120-CD4結合のHsp90シャペロン作用を阻害します .

6. 類似の化合物との比較

スクレロチオリンは、その塩素化アザフィルロン構造とその幅広い生物学的活性のためにユニークです。 類似の化合物には、ゲウムサノールB、クロロゲウムサノールB、7-脱アセチルイソクロモフィロンVI、イソクロモフィロンVI、オークルフィロン、およびイソロチオリンがあります . これらの化合物は、抗炎症、抗生物質、抗マラリア、抗アルツハイマー、抗糖尿病、および細胞毒性活性などの類似の構造的特徴と生物学的特性を共有しています .

類似化合物との比較

Structural and Functional Comparison with Analogues

Core Azaphilones and Derivatives

Table 1: Key Azaphilones and Their Properties

Key Findings:

- Chlorine at C-5 : Essential for antimicrobial and enzyme inhibition. Dechlorination (e.g., this compound C) reduces potency .

- Enone System (C1-C10-CO): Critical for covalent binding to primary amines (e.g., lysine residues in CETP) .

- Acetyl at C-8 : Removal (deacetylthis compound) lowers Hsp90 inhibition efficiency by 50% .

Anticancer Activity

Antimicrobial Activity

Structure-Activity Relationships (SARs)

生物活性

Sclerotiorin, a chlorine-containing azaphilone compound, is derived from the fungal species Penicillium sclerotiorum. This compound has garnered attention for its diverse biological activities, particularly in the realms of antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties, particularly against Gram-positive bacteria. Research indicates that it has a selective action against strains such as Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 128 to 1028 μg/ml. In studies employing agar disc diffusion and broth microdilution methods, this compound demonstrated rapid bactericidal action, reducing colony-forming units significantly within hours of exposure .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (μg/ml) | Effectiveness |

|---|---|---|

| MRSA | 128-1028 | Bactericidal |

| Staphylococcus aureus | Varies | Inhibition observed |

| Escherichia coli | Not effective | No significant effect |

| Candida albicans | Effective | Inhibition observed |

Antifungal Activity

This compound has been studied for its antifungal properties as well. Although initially reported to have weak fungicidal activity, modifications to its chemical structure have led to the development of more potent derivatives. These derivatives have shown improved efficacy against various fungal pathogens .

Table 2: Fungicidal Activity of this compound Derivatives

| Derivative | Fungal Pathogen | Activity Level |

|---|---|---|

| Original this compound | Moderate | Weak fungicidal |

| Modified Derivative A | Fusarium spp. | High |

| Modified Derivative B | Aspergillus niger | Moderate |

Antitumor Activity

Recent studies have highlighted this compound's potential as an anticancer agent. It exhibits cytotoxic activity against various cancer cell lines with IC50 values ranging from 6.39 to 9.76 μM. Notably, this compound has been shown to inhibit COX-2 enzyme activity, which is associated with tumor growth and inflammation. This dual action suggests that this compound and its derivatives could be valuable in developing new cancer therapies .

Table 3: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (μM) | COX-2 Inhibition (%) |

|---|---|---|

| Breast Cancer Cells | 6.39 | 56.1 |

| Colon Cancer Cells | 9.20 | 51.1 |

| Lung Cancer Cells | 9.76 | 66.1 |

The mechanisms underlying the biological activities of this compound are diverse:

- Antimicrobial Action : this compound disrupts bacterial membrane integrity and potential, leading to cell lysis and death .

- Antitumor Mechanism : The inhibition of COX-2 is significant as it not only reduces inflammation but also contributes to the suppression of tumor proliferation.

- Fungal Inhibition : The structural modifications in this compound derivatives enhance their ability to disrupt fungal cell wall synthesis and function.

Case Studies

- Anti-Tuberculosis Potential : A study demonstrated that this compound could significantly reduce mycobacterial growth within macrophages without exhibiting cytotoxicity, suggesting its potential role as an adjunct therapy in tuberculosis treatment .

- Alzheimer’s Disease Research : Emerging evidence indicates that this compound may provide insights into safer therapeutic options for Alzheimer's disease due to its neuroprotective effects .

Q & A

Q. What are the foundational structural and physicochemical properties of sclerotiorin critical for experimental design?

this compound (C₁₅H₂₀O₅; MW 280.32) is a yellow polyketide-derived fungal metabolite with a melting point of 205–207°C and solubility in ethanol, methanol, and DMSO (≥95% purity via HPLC) . Key structural features include an isochromanone backbone and electrophilic enone moieties critical for bioactivity. Researchers must prioritize purity verification (via HPLC), solvent compatibility, and storage conditions (-20°C) to ensure reproducibility in assays. Structural elucidation typically employs NMR, mass spectrometry, and X-ray crystallography .

Q. How is this compound biosynthesized in fungal species, and what experimental approaches validate this pathway?

this compound biosynthesis follows the acetate-malonate pathway, with isotopic labeling (e.g., [¹⁴C]-malonate) used to trace carbon incorporation. Degradation studies (e.g., alkaline hydrolysis) confirm the origin of subunits like 4,6-dimethylocta-2,4-dienoic acid and 2,4-dimethylhexa-2-enal . Researchers should combine radiolabeled precursor feeding, enzymatic assays, and genetic knockout models in Penicillium spp. to map biosynthetic gene clusters .

Q. What are the primary biological activities of this compound, and which standardized assays are used to evaluate them?

this compound exhibits endothelin receptor antagonism, soybean lipoxygenase-1 inhibition, and Grb2-Shc interaction suppression . Standard assays include:

- Enzyme inhibition : Spectrophotometric assays (e.g., lipoxygenase activity monitored at 234 nm) .

- Cytotoxicity : MTT/WST-1 assays on cancer cell lines (e.g., HCT-116, Hs578T) .

- Antiviral activity : Cytopathic effect (CPE) inhibition assays for viruses like EV71 and RSV .

Advanced Research Questions

Q. How does this compound’s mechanism of Hsp90 inhibition differ from classical inhibitors like 17-AAG, and what experimental strategies resolve these differences?

Unlike 17-AAG (which stabilizes Hsp90-client complexes), this compound reduces Hsp90 levels without increasing Hsp70 or Hop, suggesting covalent modification of chaperone components (e.g., lysine residues) . To validate this, researchers should:

- Perform Western blotting to track client protein degradation (e.g., glucocorticoid receptor).

- Use mass spectrometry to identify adducts formed between this compound and Hsp90/Hsp40 .

- Compare effects in isogenic cell lines with/without Hsp90 mutations .

Q. How can contradictory data on this compound’s anticancer activity (e.g., apoptosis in HCT-116 vs. limited effects in LNCaP) be reconciled methodologically?

Discrepancies may arise from cell line-specific expression of pro-apoptotic proteins (e.g., BAX/BCL-2 ratios) or differential metabolic activation. Researchers should:

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

Semisynthetic modification focuses on the enone (C1-C10) and acetyl (C8) groups. Key steps include:

- Deacetylation : To assess the role of the C8 acetyl group in bioactivity (e.g., reduced Hsp90 inhibition in deacetylthis compound) .

- Amine derivatization : React primary amines with the enone to enhance antiviral/antitubercular activity (e.g., EV71 SI >37) .

- High-throughput screening : Use fragment-based libraries to prioritize derivatives for in vivo testing .

Q. What analytical frameworks are recommended for systematic reviews of this compound’s multifunctional bioactivity?

Apply the PICO framework to structure queries:

- Population : Target proteins (e.g., Hsp90, lipoxygenase).

- Intervention : this compound or derivatives.

- Comparison : Positive controls (e.g., 17-AAG, indomethacin).

- Outcome : IC₅₀, selectivity indices, mechanistic data. Use SciFinder and PubMed with keywords: "this compound AND (Hsp90 inhibition OR antiviral OR biosynthesis)" . Filter by study type (e.g., in vitro, in vivo) and publication date to prioritize recent findings .

Methodological Pitfalls and Solutions

Q. How should researchers address variability in this compound’s solubility and stability across assays?

- Solubility : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid solvent toxicity .

- Stability : Monitor degradation via LC-MS under assay conditions (e.g., pH, temperature).

- Controls : Include vehicle-only and heat-inactivated this compound in all experiments .

Q. What statistical approaches are critical for interpreting dose-response data in this compound studies?

Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. For high variability:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。